molecular formula C22H20ClN3O3S B2922627 IXA6

IXA6

Cat. No.: B2922627
M. Wt: 441.9 g/mol
InChI Key: INLQYLVXKDCKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IXA6 is a novel compound known for its role as an activator of the inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1s) signaling pathway. This compound has shown potential vasoprotective activity and is being studied for its applications in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .

Mode of Action

This compound acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .

Biochemical Pathways

The activation of IRE1/XBP1s signaling by this compound impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

The solubility of this compound in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.

Result of Action

The activation of IRE1/XBP1s signaling by this compound leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .

Action Environment

Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

IXA6 plays a significant role in biochemical reactions, particularly in the activation of IRE1-XBP1s signaling . It interacts with the IRE1 enzyme, inducing its RNase activity . This interaction is crucial for the activation of the XBP1s transcriptional response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the IRE1-XBP1s signaling pathway . This activation leads to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IRE1 enzyme, which activates the enzyme’s RNase activity . This activation leads to changes in gene expression, particularly the activation of the XBP1s transcriptional response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It maintains its stability and does not degrade over time . Its effects on cellular function, particularly the activation of the IRE1-XBP1s signaling pathway, are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the IRE1-XBP1s signaling pathway . It interacts with the IRE1 enzyme, which is a key player in this pathway . The effects of this compound on metabolic flux or metabolite levels are not currently known.

Chemical Reactions Analysis

Types of Reactions

IXA6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: this compound can also undergo reduction reactions, which may alter its chemical structure and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) and other solvents that facilitate the activation of IRE1-XBP1s signaling . The reaction conditions typically involve specific concentrations and incubation times to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the activation of IRE1-XBP1s signaling can lead to the formation of various proteostasis factors and other related compounds .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLQYLVXKDCKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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